1-(benzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic compound with significant potential in various research applications. It is characterized by its complex structure, which includes a benzenesulfonyl group and a chlorophenyl moiety. The molecular formula for this compound is C16H15ClN2O2S2, and it has a molecular weight of approximately 366.88 g/mol .
This compound falls under the category of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Imidazoles are known for their diverse biological activities and are often used in medicinal chemistry as scaffolds for drug development. The presence of a sulfonyl group further enhances the compound's reactivity and potential biological interactions.
The synthesis of 1-(benzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be approached through several methods, typically involving multi-step reactions that include the formation of the imidazole ring and the introduction of the benzenesulfonyl and chlorophenyl groups.
Technical details regarding specific reagents, solvents, and reaction conditions would depend on the chosen synthetic route, which may vary based on desired yields and purity levels.
The molecular structure of 1-(benzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be represented using various structural formulas:
InChI=1S/C16H15ClN2O2S2/c17-15-9-5-4-6-13(15)12-22-16-18-10-11-19(16)23(20,21)14-7-2-1-3-8-14/h1-9H,10-12H2
C1CN(C(=N1)SCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
These representations provide insight into the connectivity of atoms within the molecule, highlighting functional groups critical for its chemical behavior .
The compound can participate in various chemical reactions typical for imidazole derivatives, including:
Technical details such as reaction conditions (temperature, solvent choice) and yields would depend on specific experimental setups.
While specific mechanisms of action for this compound are not extensively documented, similar compounds often exhibit biological activity through:
Data on pharmacodynamics would require empirical studies to elucidate these mechanisms further.
Relevant data such as melting point and boiling point would need to be determined experimentally or sourced from literature.
1-(benzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has potential applications in:
The exploration of this compound's properties and applications continues to be an area of interest in scientific research .
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8